(E)-3-(2-chlorophenyl)-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)prop-2-en-1-one
説明
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[4-[5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl]piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3N5O2/c22-16-4-2-1-3-14(16)6-8-18(31)30-11-9-29(10-12-30)17-7-5-15(13-26-17)19-27-20(32-28-19)21(23,24)25/h1-8,13H,9-12H2/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWJGBYNCVBEAU-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C3=NOC(=N3)C(F)(F)F)C(=O)C=CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC=C(C=C2)C3=NOC(=N3)C(F)(F)F)C(=O)/C=C/C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (E)-3-(2-chlorophenyl)-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)prop-2-en-1-one is a complex organic molecule that incorporates several pharmacologically significant moieties, including a trifluoromethyl group , a pyridine ring , and a 1,2,4-oxadiazole unit. This structure suggests potential for diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activities associated with this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features multiple functional groups that contribute to its biological activity. The presence of the oxadiazole moiety is particularly noteworthy as compounds containing this heterocyclic structure have been reported to exhibit a range of biological effects.
Anticancer Activity
Research has shown that 1,2,4-oxadiazole derivatives possess anticancer properties . These compounds can inhibit tumor growth through mechanisms such as antiangiogenesis and cytotoxicity against various cancer cell lines. For instance, studies have indicated that oxadiazole derivatives can downregulate Vascular Endothelial Growth Factor (VEGF) and inhibit the translocation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) , both critical pathways in cancer progression .
Table 1: Summary of Anticancer Activity of Oxadiazole Derivatives
| Compound Name | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15 | Antiangiogenic |
| Compound B | MCF7 | 20 | Cytotoxicity |
| Compound C | A549 | 12 | Microtubule Depolymerization |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Specifically, it may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) , which are important targets in treating neurodegenerative diseases like Alzheimer's. Studies indicate that oxadiazole derivatives show moderate inhibition with reported IC50 values ranging from 12.8 to 99.2 µM for AChE .
Table 2: Inhibition Potency Against AChE and BChE
| Compound Name | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Compound D | 30 | 55 |
| Compound E | 45 | >100 |
| Compound F | 20 | 75 |
Antimicrobial Activity
The antimicrobial efficacy of the compound has been assessed against various bacterial strains. Compounds containing piperazine and oxadiazole functionalities have shown promising results as antibacterial agents. For example, synthesized derivatives were evaluated for their activity against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition .
Study on Oxadiazole Derivatives
A notable study focused on the synthesis and evaluation of several oxadiazole derivatives for their anticancer activity. The results indicated that certain modifications enhanced their potency against specific cancer cell lines, highlighting structure-activity relationships that guide future drug design .
Evaluation of Enzyme Inhibitors
In another study assessing enzyme inhibition, several oxadiazole derivatives were tested for AChE and BChE inhibition using Ellman's method. The findings revealed that some compounds exhibited dual inhibition capabilities, making them suitable candidates for further development in neuropharmacology .
科学的研究の応用
Anticancer Activity
Research has demonstrated that derivatives containing the 1,2,4-oxadiazole structure exhibit notable anticancer properties. These compounds can inhibit tumor growth through mechanisms such as antiangiogenesis and cytotoxicity against various cancer cell lines.
Case Studies on Anticancer Activity
-
Mechanism of Action : Studies indicate that oxadiazole derivatives can downregulate Vascular Endothelial Growth Factor (VEGF) and inhibit translocation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), both critical in cancer progression.
Table 1: Summary of Anticancer Activity of Oxadiazole Derivatives
Compound Name Cell Lines Tested IC50 (µM) Mechanism of Action Compound A HeLa 15 Antiangiogenic Compound B MCF7 20 Cytotoxicity Compound C A549 12 Microtubule Depolymerization
Enzyme Inhibition
The potential of (E)-3-(2-chlorophenyl)-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)prop-2-en-1-one as an enzyme inhibitor has been explored extensively. It may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets for treating neurodegenerative diseases such as Alzheimer's.
Evaluation of Enzyme Inhibitors
Research indicates that oxadiazole derivatives exhibit moderate inhibition with reported IC50 values ranging from 12.8 to 99.2 µM for AChE.
Table 2: Inhibition Potency Against AChE and BChE
| Compound Name | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Compound D | 30 | 55 |
| Compound E | 45 | >100 |
| Compound F | 20 | 75 |
Antimicrobial Activity
The antimicrobial efficacy of the compound has been assessed against various bacterial strains. Compounds featuring piperazine and oxadiazole functionalities have shown promising results as antibacterial agents.
Study on Antimicrobial Activity
Synthesized derivatives were evaluated for their activity against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibition.
類似化合物との比較
Table 1: Structural and functional comparison of analogous compounds.
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups:
- The 2-chlorophenyl group in the target compound introduces stronger electron-withdrawing effects compared to the 2-ethoxyphenyl (electron-donating) and 4-fluorophenyl (moderately electron-withdrawing) groups in analogs. This may enhance electrophilic reactivity and binding to electron-rich biological targets .
- The trifluoromethyl group on the oxadiazole ring further increases lipophilicity and metabolic stability relative to the bis-fluorophenyl or furan substituents .
Piperazine Functionalization: The pyridinyl-oxadiazole moiety in the target compound provides a rigid, planar structure conducive to π-π stacking interactions, unlike the flexible bis-fluorophenyl or furan groups in analogs. This rigidity may improve selectivity for enzymes with flat binding pockets .
Enone vs. Enol Configuration: The enone group (C=O) in the target compound and the third analog differs from the enol (C-OH) in the second analog. Enones are more reactive toward nucleophilic addition, which could influence prodrug design or metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
